molecular formula C9H6N2OS B1394904 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1083317-25-2

2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No. B1394904
CAS RN: 1083317-25-2
M. Wt: 190.22 g/mol
InChI Key: NNTVZJDMWDWYAP-UHFFFAOYSA-N
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Description

Pyridin-2-yl compounds are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . They often exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridin-2-yl compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of pyridin-2-yl compounds can be determined by techniques such as 1H NMR spectroscopy and single-crystal X-ray analysis .


Chemical Reactions Analysis

Pyridin-2-yl compounds can participate in a variety of chemical reactions. For example, they can be involved in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridin-2-yl compounds can be determined by techniques such as photoluminescence measurements .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound “2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde” has been used to prepare libraries of novel heterocyclic compounds. These compounds were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6), indicating potential anti-fibrotic activity .

Directing Group for C–H Amination

This compound serves as a bidentate directing group useful for the functionalization of C-H bonds. It has been developed from PIP-amine and is known as the Shi Auxiliary, which is a powerful directing group for the hydroxylation of arenes through copper-mediated C-H activation .

Anti-fibrotic Activity Research

In the context of medical research, derivatives of this compound have shown promise in anti-fibrotic activity studies. This suggests potential applications in treating diseases characterized by fibrosis .

Antioxidant and Anti-inflammatory Research

The compound has been used as a starting material to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives with antioxidant and anti-inflammatory properties .

Crystallographic Studies

It has also been involved in crystallographic studies to understand its structure and properties better, which is crucial for designing drugs and other materials .

Synthetic Approach to N-(Pyridin-2-yl)imidates

A synthetic protocol involving this compound has been developed for creating N-(pyridin-2-yl)imidates, which are characterized by NMR and HRMS spectroscopies. These imidates have potential applications in various chemical synthesis processes .

Mechanism of Action

The mechanism of action of pyridin-2-yl compounds can vary widely depending on their structure and the specific biological target. Some pyridin-2-yl compounds have been found to exhibit anti-fibrotic activities .

Safety and Hazards

The safety and hazards associated with pyridin-2-yl compounds can vary widely depending on their specific structure. It’s always important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions for the study of pyridin-2-yl compounds could include the development of new synthetic methods, the exploration of their biological activities, and their application in various fields .

properties

IUPAC Name

2-pyridin-2-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-6-7-5-11-9(13-7)8-3-1-2-4-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTVZJDMWDWYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde

Synthesis routes and methods

Procedure details

Pyridine-2-carbothioamide (4.5 g) was dissolved in tetrahydrofuran (40 mL). Pyridine (7.9 mL) was added and the reaction was heated to reflux. 2-Bromomalonaldehyde (7.2 g) was added in dimethylsulfoxide (15 mL) dropwise over 10 minutes and the reaction was heated for 3 hours. The reaction was concentrated in vacuo and partitioned between ethyl acetate and sodium hydrogen carbonate aqueous solution. The aqueous layer was back extracted and the combined organic phase was washed with brine and concentrated. The crude reaction was purified by silica gel column chromatography using an eluant of 2% to 4% acetone/dichloromethane to obtain the title compound (2.4 g) with the following physical data.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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